3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide
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Overview
Description
3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide is a complex organic compound with a molecular formula of C14H13BrN2O4S This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfamoylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzoic acid to obtain 3-bromo-4-methoxybenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is reacted with 4-sulfamoylaniline to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid, and the sulfamoyl group can undergo reduction.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: 3-bromo-4-methoxybenzoic acid derivatives.
Reduction: Reduced sulfamoyl derivatives.
Scientific Research Applications
3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: Used in studies to understand enzyme inhibition and protein-ligand interactions.
Material Science: Explored for its potential in the development of organic semiconductors and other advanced materials.
Industry: Utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methoxybenzenesulfonyl chloride: Shares the bromine and methoxy groups but lacks the carbamothioyl and sulfamoylphenyl groups.
3-bromo-4-methoxybenzonitrile: Similar structure but with a nitrile group instead of the carbamothioyl and sulfamoylphenyl groups.
Uniqueness
3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfamoylphenyl and carbamothioyl groups makes it particularly effective in enzyme inhibition and potential therapeutic applications .
Properties
IUPAC Name |
3-bromo-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O4S2/c1-23-13-7-2-9(8-12(13)16)14(20)19-15(24)18-10-3-5-11(6-4-10)25(17,21)22/h2-8H,1H3,(H2,17,21,22)(H2,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPDTUIRCDQDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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